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molecular formula C14H17NO2 B054950 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one CAS No. 119102-90-8

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Cat. No. B054950
M. Wt: 231.29 g/mol
InChI Key: QPZOFKOCEPRLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05110828

Procedure details

A solution of diisopropylamine (6.6 ml, 0.047 mole) in dry ether (100 ml) at -65° C. under nitrogen was treated with 1.6 M n-butyllithium in hexane (26.2 ml, 0.042 mole) and the solution stirred for 15 min, before treating with N,N,N',N'-tetramethylethylenediamine (12.3 ml). After stirring for a further 10 min, the solution was treated dropwise over 10 min with a solution of (±) methyl 1-benzyl-4-pyrrolidylcarboxylate (D17, 7.50 g, 0.034 mole) in dry ether (20 ml) and stirring continued at -65° C. for 15 min. Ethylene oxide (3.1 g, 0.070 mole) was then bubbled into the solution over 20 min and the mixture was allowed to warm to room temperature over 2 h followed by 40 min at reflux. The reaction mixture was treated with saturated sodium hydrogen carbonate solution (50 ml) and extracted with ether (3×100 ml). The combined extracts were dried (Na2SO4) and concentrated in vacuo to leave an orange oil. The unreacted starting material was removed by heating under reflux in 8 M hydrochloric acid (50 ml) for 2 h, followed by basifying to saturation with sodium hydrogen carbonate and extraction with ether. The organic extract was dried (Na2SO4) and concentrated in vacuo to leave an orange oil, which was distilled in a Kugelrohr apparatus (b.p. 190° C.-210° C./0.2-0.5 mmHg) followed by column chromatography on silica gel eluting with ether, to give the title compound (D18) as a pale yellow oil (2.50 g, 36%).
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.CCCCCC.CN(C)CCN(C)C.[CH2:27]([N:34]1[CH2:38][CH:37]([C:39]([O:41][CH3:42])=[O:40])[CH2:36][CH2:35]1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.C1OC1.C(=O)([O-])O.[Na+]>CCOCC>[CH2:27]([N:34]1[CH2:35][CH2:36][C:37]2([C:39](=[O:40])[O:41][CH2:42][CH2:1]2)[CH2:38]1)[C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:6.7|

Inputs

Step One
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
26.2 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
12.3 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(C1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
3.1 g
Type
reactant
Smiles
C1CO1
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for a further 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at -65° C. for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
followed by 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave an orange oil
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in 8 M hydrochloric acid (50 ml) for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
by basifying to saturation with sodium hydrogen carbonate and extraction with ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave an orange oil, which
DISTILLATION
Type
DISTILLATION
Details
was distilled in a Kugelrohr apparatus (b.p. 190° C.-210° C./0.2-0.5 mmHg)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2(CCOC2=O)CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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